molecular formula C15H12FN3O3 B3589891 5-[(3-fluorobenzoyl)amino]isophthalamide

5-[(3-fluorobenzoyl)amino]isophthalamide

Cat. No.: B3589891
M. Wt: 301.27 g/mol
InChI Key: YSXHGEWZHKINAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-fluorobenzoyl)amino]isophthalamide is a synthetic organic compound provided as a high-purity reagent for research applications. The structure of this molecule integrates a central isophthalamide scaffold, which is substituted with a 3-fluorobenzoyl amino group. This particular architecture, featuring hydrogen-bonding sites from the amide groups and the electron-withdrawing fluorine atom, makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds with similar fluorobenzoyl and amide functionalities are frequently investigated for their potential to interact with biological targets, such as enzymes involved in neurological disorders . Research Applications: This compound is primarily used as a key building block or synthetic intermediate in the design and synthesis of more complex molecules. Its structure suggests potential utility in developing pharmacologically active agents, particularly for central nervous system (CNS) targets. Researchers may employ it in structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds. Intended Use: this compound is sold for Research Use Only (RUO). It is strictly for laboratory research applications and is not intended for human, veterinary, or diagnostic use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information before use.

Properties

IUPAC Name

5-[(3-fluorobenzoyl)amino]benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3/c16-11-3-1-2-8(5-11)15(22)19-12-6-9(13(17)20)4-10(7-12)14(18)21/h1-7H,(H2,17,20)(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXHGEWZHKINAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC(=C2)C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Research Findings and Implications

Fluorine Position Matters: Meta-fluorine in this compound may offer unique target engagement compared to para-fluorinated analogues, particularly in enzyme inhibition .

Anticancer vs. Enzyme Inhibition : While alanine-conjugated isophthalamides prioritize anticancer activity, fluorobenzoyl derivatives show promise as protease inhibitors, suggesting divergent structure-activity relationships .

Optimization Potential: Hybridizing fluorobenzoyl and amino acid substituents could balance solubility and potency, though metabolic stability remains a challenge .

Q & A

Q. Table 1: Comparison of Reaction Conditions

Parameter
SolventThionyl chlorideDMF
Reaction Time24 h4 h
Yield25%74%

Advanced: What in vitro assays are suitable for evaluating anticancer activity of its derivatives?

Methodological Answer:

  • MTT Assay: Test cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations. Include positive controls (e.g., doxorubicin) and validate with triplicate experiments .
  • Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with targets like topoisomerase II or tubulin, focusing on hydrogen bonding with the fluorobenzoyl group .

Advanced: How do structural modifications (e.g., fluorine position) affect biological activity?

Methodological Answer:

  • Comparative Studies: Synthesize analogs (e.g., 4-fluorobenzoyl vs. 3-fluorobenzoyl) and compare bioactivity data. For example, 3-fluoro derivatives may exhibit enhanced membrane permeability due to altered dipole moments .
  • SAR Analysis: Correlate substituent electronegativity (fluorine’s Hammett σ value: +0.43) with activity trends. Fluorine at the meta position may improve target binding via steric effects .

Basic: How should researchers design solubility and stability studies for this compound?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO (for biological assays) versus methanol (for synthesis). Use UV-Vis spectroscopy to quantify solubility limits .
  • Stability Profiling: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 h. Monitor degradation via HPLC, noting hydrolysis of the amide bond under acidic/basic conditions .

Advanced: How can data contradictions in bioactivity between analogs be resolved?

Methodological Answer:

  • Meta-Analysis: Compile data from multiple analogs (e.g., IC50 values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers.
  • Mechanistic Validation: Use knock-out models (e.g., CRISPR-edited cell lines) to confirm target specificity. For example, reduced activity in p53-mutant cells suggests a p53-dependent mechanism .

Advanced: What non-therapeutic applications exist for this compound in biochemical research?

Methodological Answer:

  • Cellular Fractionation: Modify the isophthalamide core with hydrophilic groups (e.g., polyethylene glycol) to create density gradient media for separating organelles or cell types via centrifugation .
  • Fluorescent Probes: Conjugate with fluorophores (e.g., FITC) to track intracellular trafficking using confocal microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(3-fluorobenzoyl)amino]isophthalamide
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5-[(3-fluorobenzoyl)amino]isophthalamide

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